tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Description
tert-Butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate (CAS: 26128-94-9) is a carbamate-protected amine derivative featuring a dimethylaminophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in medicinal chemistry as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like histone deacetylases (HDACs) . Its structural framework allows for versatile modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)17-13(10-16)11-6-8-12(9-7-11)18(4)5/h6-9,13H,10,16H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRFSHJWBTVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-[4-(dimethylamino)phenyl]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Organic Synthesis
Versatile Building Block
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate serves as a versatile intermediate in organic synthesis. The tert-butyl (Boc) group acts as a protecting group for the amine functionality, facilitating selective modifications of other functional groups within the molecule. This property is particularly beneficial for synthesizing complex organic compounds while maintaining the integrity of sensitive amine groups.
Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to form stable amides. The protected amine can be coupled with various carboxylic acids to create peptide bonds, which are essential in constructing peptides and proteins. Following the desired modifications, the Boc group can be removed under mild acidic conditions to reveal the free amine for further reactions.
Medicinal Chemistry
Drug Development
Research indicates that this compound may serve as a building block for novel therapeutic agents. The presence of the para-substituted aromatic ring and the amine functionality provides a platform for introducing various modifications that could lead to compounds with diverse biological activities . Notably, it has been linked to the synthesis of Ceftolozane, a fifth-generation cephalosporin antibiotic known for its efficacy against resistant bacterial strains.
Biological Activity
The compound exhibits notable biological activity and has been investigated for its interactions with enzymes and proteins. These interactions can alter the activity of specific molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions, making it valuable in biochemical assays and drug development .
Biochemical Research
Proteomics Applications
In proteomics research, this compound is employed as a reagent for studying protein interactions. Its ability to bind selectively to target proteins allows researchers to investigate protein functions and their roles in various biological processes .
Enzyme Interaction Studies
Studies involving this compound often focus on its binding affinity with various biological targets. Understanding these interactions is crucial for elucidating mechanisms of action and therapeutic potential in drug discovery efforts .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
Key Compounds:
tert-Butyl (4-(dimethylamino)phenyl)carbamate (CAS: 290365-83-2) Similarity: 0.98 (based on structural alignment) .
tert-Butyl N-[2-(4-aminophenyl)ethyl]carbamate (39) Synthesis: 85% yield via reductive amination . Difference: Replaces dimethylamino with a primary amine (-NH₂), altering electronic properties and solubility.
tert-Butyl N-{2-[4-(diethylamino)phenyl]ethyl}carbamate (40) Synthesis: 85% yield; diethylamino group increases lipophilicity (logP) compared to dimethylamino .
tert-Butyl (1-{2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidin-3-yl)carbamate Difference: Incorporates a pyrrolidine ring and trifluoromethyl group, enhancing metabolic stability and CNS penetration .
Physicochemical Properties
*logP estimated using fragment-based methods.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate, and how can intermediates be characterized?
Answer:
A common approach involves coupling tert-butyl carbamate precursors with substituted phenethylamine derivatives. For example, tert-butyl carbamates are synthesized via EDCI/HOBt-mediated condensation of tert-butyl 2-amino phenylcarbamate with carboxylic acids under anhydrous conditions . Intermediates are typically characterized using:
- 1H/13C NMR : To confirm regiochemistry and hydrogen bonding patterns (e.g., NH resonance at δ 6.5–7.0 ppm for carbamate groups) .
- Mass spectrometry (ESI) : To verify molecular ions (e.g., [M+H]+ or [M+Na]+ adducts) with high-resolution accuracy (<5 ppm error) .
- Chromatography (HPLC/GC) : For purity assessment (>95%) using reverse-phase C18 columns .
Advanced: How can researchers resolve contradictions in stereochemical assignments for carbamate derivatives during synthesis?
Answer:
Discrepancies in stereochemistry often arise from ambiguous NOE (Nuclear Overhauser Effect) data or overlapping signals in NMR. To address this:
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry via crystal lattice analysis (e.g., tert-butyl carbamates show distinct dihedral angles of 85–90° between aromatic and carbamate planes) .
- Circular Dichroism (CD) : Differentiates enantiomers by measuring Cotton effects in chiral centers .
- Computational modeling (DFT) : Predicts stable conformers and compares calculated vs. experimental NMR shifts (RMSD < 0.3 ppm) .
Basic: What purification strategies are optimal for isolating tert-butyl carbamate derivatives?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate carbamates from unreacted amines or coupling reagents .
- Recrystallization : Tert-butyl carbamates often crystallize in ethyl acetate/hexane mixtures due to their hydrophobic tert-butyl group .
- Acid-base extraction : Exploit the compound’s solubility in dichloromethane under basic conditions (pH 10–12) and precipitate impurities via HCl neutralization .
Advanced: How can intramolecular hydrogen bonding in tert-butyl carbamates influence reactivity or biological activity?
Answer:
Hydrogen bonding between the carbamate NH and adjacent carbonyl groups stabilizes planar conformations, reducing rotational freedom. This can:
- Enhance metabolic stability : By shielding the carbamate group from enzymatic hydrolysis .
- Modulate receptor binding : Rigid conformations improve selectivity for targets like GPR88 agonists, as seen in triazole-containing analogs .
- Affect solubility : Strong intramolecular H-bonding reduces polarity, requiring co-solvents (e.g., DMSO) for in vitro assays .
Basic: What analytical techniques are critical for verifying the absence of hazardous byproducts in carbamate synthesis?
Answer:
- GC-MS : Detects volatile impurities (e.g., residual tert-butanol or chlorinated intermediates) with LOD < 0.1% .
- ICP-OES : Quantifies heavy metal contaminants (e.g., Pd from coupling reactions) to ensure <10 ppm levels .
- FTIR : Identifies carbonyl stretches (1690–1720 cm⁻¹) and confirms absence of nitro groups (1520–1350 cm⁻¹) .
Advanced: How can researchers optimize diastereoselectivity in carbamate-functionalized chiral centers?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during coupling reactions, achieving de >90% .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize transition states, favoring syn-addition pathways .
- Temperature control : Lower temperatures (–20°C) reduce epimerization risks during nucleophilic substitutions .
Basic: What safety protocols are essential for handling tert-butyl carbamate intermediates?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (tert-butyl carbamates may cause irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How can computational methods predict tert-butyl carbamate interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding poses with receptors (e.g., GPR88) using force fields like AMBER .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., dimethylamino groups) with IC50 values for activity prediction .
Basic: What are the stability profiles of tert-butyl carbamates under varying storage conditions?
Answer:
- Long-term storage : Stable at –20°C in inert atmospheres (N2) for >2 years .
- Degradation pathways : Hydrolysis in aqueous media (t1/2 = 48 h at pH 7.4) generates primary amines .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced: How can researchers reconcile conflicting LC-MS and NMR data for carbamate derivatives?
Answer:
- LC-MS/MS fragmentation : Compare product ion spectra to differentiate isomers (e.g., tert-butyl vs. benzyl carbamates) .
- 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating 1H-13C couplings .
- Isotopic labeling : Use 15N-carbamates to track NH groups in crowded spectral regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
